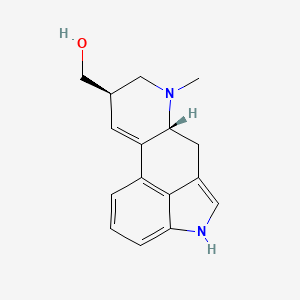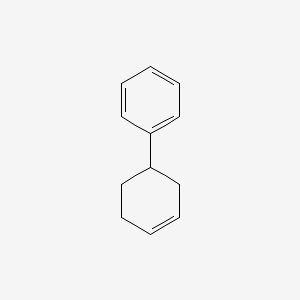
4-Phenylcyclohexene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Phenylcyclohexene and related compounds involves various chemical methods and strategies. For instance, organosilicon compounds, such as 4-Silacyclohexan-1-ones, have been synthesized as versatile Si- and C-functional building blocks for further chemical synthesis, demonstrating the diversity of approaches in creating cyclohexene derivatives (Fischer, Burschka, & Tacke, 2014). Another method involves the electrochemical and spectroscopic study of cyclohexa-3,5-dien-1(2H)-one derivatives, highlighting the electroreduction processes and the importance of electronic structures in synthesis (Çakir, Biçer, Odabaşoǧlu, & Albayrak, 2005).
Molecular Structure Analysis
The molecular structure of 4-Phenylcyclohexene and its derivatives plays a critical role in their chemical behavior and properties. X-ray diffraction and NMR spectroscopic studies are commonly employed to characterize these compounds. For example, compounds with silacyclohexane structures have been thoroughly characterized, providing insights into their molecular frameworks and potential for synthesis applications (Fischer, Burschka, & Tacke, 2014).
Chemical Reactions and Properties
4-Phenylcyclohexene undergoes a variety of chemical reactions, reflecting its versatile chemical properties. The study of its electrochemical behaviors, such as electroreduction mechanisms, reveals the compound's reactivity and potential for creating novel chemical entities (Çakir, Biçer, Odabaşoǧlu, & Albayrak, 2005). Additionally, the synthesis of poly(alkyl-substituted p-phenylene ethynylene)s demonstrates the compound's utility in polymer chemistry and material science (Huang, Gao, Kwei, & Okamoto, 2001).
Physical Properties Analysis
The physical properties of 4-Phenylcyclohexene, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. Studies focusing on related cyclohexene derivatives provide valuable data on these properties, facilitating the development of new materials and chemical processes.
Chemical Properties Analysis
The chemical properties of 4-Phenylcyclohexene, including reactivity with other chemical entities, potential for polymerization, and participation in various organic reactions, are of significant interest. Research on organosilicon building blocks and their reactivity exemplifies the compound's utility in synthetic chemistry and material development (Fischer, Burschka, & Tacke, 2014).
Aplicaciones Científicas De Investigación
Application Summary
4-Phenylcyclohexene (4-PCH) is a volatile organic compound (VOC) that is often recognized as the “new carpet odor” in indoor environments . This chemical is an unintentional byproduct of the manufacturing of styrene butadiene latex used in some carpet backings and cushioning materials and, as a result, can outgas from those products .
Methods of Application
4-PCH is not directly applied but is a byproduct of the manufacturing process of certain materials. It can be detected in the air at about 6.5 μg/m3 or 1 ppb . It is a reactive VOC that may react specifically with ozone to produce formaldehyde, a known human respiratory irritant and carcinogen .
Results or Outcomes
Exposure to 4-PCH in the indoor air occurs through inhalation. Its presence at low levels can lead to acute irritation with headache, as well as eye, nose, and throat discomfort . There are no regulated standards for acceptable indoor levels in nonindustrial environments such as homes, offices, and schools .
Safety And Hazards
Propiedades
IUPAC Name |
cyclohex-3-en-1-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWNUSFQVJNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047176 | |
| Record name | 4-Phenyl-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexene | |
CAS RN |
4994-16-5 | |
| Record name | 4-Phenylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4994-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63R89OW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



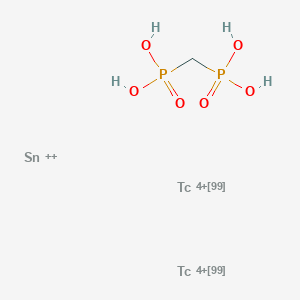
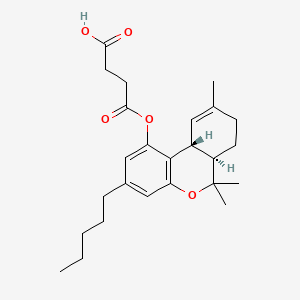
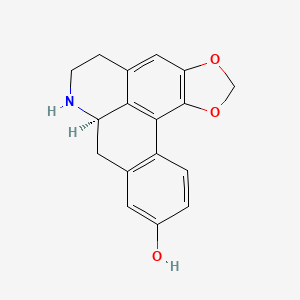
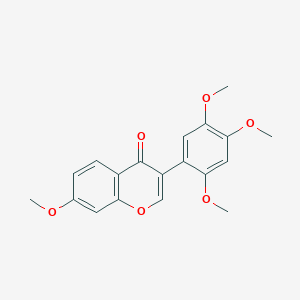
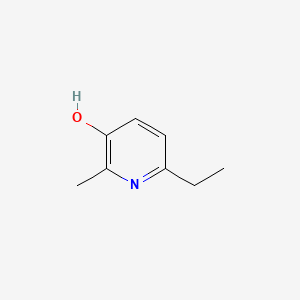
![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)
![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)

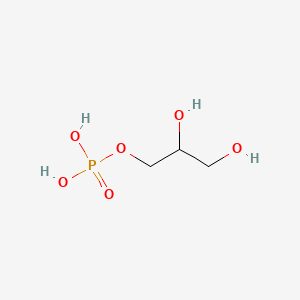
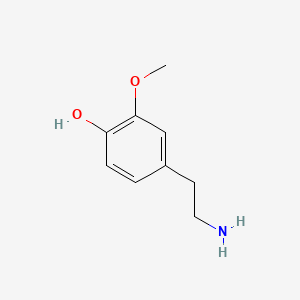

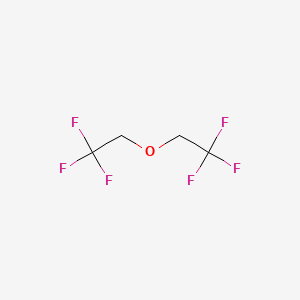
![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)
